Cas no 888411-63-0 (N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-ethyl(phenyl)sulfamoylbenzamide)

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-ethyl(phenyl)sulfamoylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-ethyl(phenyl)sulfamoylbenzamide
- N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide
- F1302-0050
- AKOS024605124
- AB00673973-01
- N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide
- 888411-63-0
-
- インチ: 1S/C22H18ClN3O3S3/c1-2-26(16-6-4-3-5-7-16)32(28,29)17-10-8-15(9-11-17)21(27)25-22-24-18(14-30-22)19-12-13-20(23)31-19/h3-14H,2H2,1H3,(H,24,25,27)
- InChIKey: BHIWXESTUSWZBJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C2=CSC(=N2)NC(C2C=CC(=CC=2)S(N(C2C=CC=CC=2)CC)(=O)=O)=O)S1
計算された属性
- 精确分子量: 503.02
- 同位素质量: 503.02
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 32
- 回転可能化学結合数: 7
- 複雑さ: 736
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.5
- トポロジー分子極性表面積: 144Ų
N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-ethyl(phenyl)sulfamoylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1302-0050-5mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |
888411-63-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1302-0050-50mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |
888411-63-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1302-0050-30mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |
888411-63-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1302-0050-2μmol |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |
888411-63-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1302-0050-3mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |
888411-63-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1302-0050-1mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |
888411-63-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1302-0050-2mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |
888411-63-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1302-0050-20mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |
888411-63-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1302-0050-4mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |
888411-63-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1302-0050-15mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |
888411-63-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-ethyl(phenyl)sulfamoylbenzamide 関連文献
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-ethyl(phenyl)sulfamoylbenzamideに関する追加情報
Professional Introduction to N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-ethyl(phenyl)sulfamoylbenzamide (CAS No. 888411-63-0)
N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-ethyl(phenyl)sulfamoylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 888411-63-0, represents a fusion of heterocyclic scaffolds and sulfamoyl functionalities, which are well-documented for their role in modulating various biological pathways. The presence of a 5-chlorothiophen-2-yl moiety and a 1,3-thiazol-2-yl group introduces specific electronic and steric properties that can influence its interaction with biological targets. Furthermore, the 4-ethyl(phenyl)sulfamoylbenzamide moiety adds another layer of complexity, potentially enhancing binding affinity and selectivity in drug design.
The compound's structure is a testament to the growing trend in medicinal chemistry of integrating multiple pharmacophoric units into a single molecule. This approach not only increases the likelihood of finding a lead compound but also allows for fine-tuning of pharmacokinetic properties. The sulfamoyl group, in particular, is known for its ability to form hydrogen bonds, which can be crucial for achieving high binding affinity to protein targets. In recent years, sulfamoylated benzamides have been explored as potential inhibitors of enzymes involved in inflammatory and infectious diseases, making this compound a promising candidate for further investigation.
Recent advancements in computational chemistry have enabled more efficient screening of such complex molecules. By leveraging molecular docking simulations and virtual screening techniques, researchers can predict the binding modes of N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-ethyl(phenyl)sulfamoylbenzamide with various biological targets. These studies have hinted at its potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. Additionally, the compound's structural similarity to known bioactive molecules suggests that it may exhibit additional therapeutic effects beyond inflammation modulation.
In vitro studies have begun to elucidate the pharmacological profile of N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-ethyl(phenyl)sulfamoylbenzamide. Initial experiments have shown promising results in terms of enzyme inhibition assays, where the compound demonstrated moderate activity against COX enzymes. The chlorothiophenyl ring is particularly noteworthy, as it has been shown to enhance binding interactions by introducing hydrophobic and electronic effects that complement the enzyme's active site. This observation aligns with previous studies that highlight the importance of heterocyclic moieties in drug design.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the thiazole ring through cyclization reactions and the introduction of the sulfamoyl group via nucleophilic substitution or condensation reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the aryl-sulfamoyl linkage efficiently. These synthetic strategies not only facilitate the production of N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-ethyl(phenyl)sulfamoylbenzamide but also provide insights into scalable manufacturing processes for similar compounds.
The potential applications of this compound extend beyond its role as an anti-inflammatory agent. Emerging research suggests that it may also exhibit antimicrobial properties, making it a candidate for developing novel antibiotics or antifungal drugs. The structural features that contribute to its anti-inflammatory activity may also be responsible for its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways in fungi. Such dual functionality could be particularly valuable in addressing multidrug-resistant infections, where combination therapies are often required.
Evaluation of the compound's pharmacokinetic properties is crucial before it can be advanced to clinical trials. Preliminary studies have indicated good solubility and stability under physiological conditions, which are favorable for oral administration. However, further research is needed to assess its metabolic fate and potential side effects. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing metabolites and understanding how the compound is processed within the body.
The development of new therapeutic agents relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. Nucleic acid-based approaches have also been explored as complementary strategies to study the interactions between N-4-(5-chlorothiophen-2 - yl)-1 ,3 - thiazol - 2 - yl - 4 - ethyl ( phen y l ) sulf am o y l b en z am ide and biological targets at a molecular level. Techniques such as RNA interference (RNAi) and CRISPR-Cas9 gene editing provide powerful tools for validating drug candidates through genetic knockdown or knockout experiments.
The future prospects for N - 4 - ( 5 - chloro thi o ph en - 2 - y l ) - 1 , 3 - th i az ol - 2 - y l - 4 - eth y l ( phen y l ) sulf am o y l b en z am ide are promising given its unique structural features and preliminary biological activity . Continued research efforts will focus on optimizing its pharmacological profile , exploring new therapeutic applications , an d conducting preclinical studies . These endeavors hold great potential for advancing our understanding o f disease mechanisms an d developing effective treatments . As computational methods an d synthetic technologies evolve , we can expect more efficient discovery an d development pipelines for compoun ds like this one .
888411-63-0 (N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-ethyl(phenyl)sulfamoylbenzamide) Related Products
- 114365-07-0(4-(cyanomethyl)benzamide)
- 1491811-29-0(Methyl 4-(aminomethyl)piperidine-4-carboxylate)
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 690245-04-6(N-4-(3,5-dimethylpiperidine-1-carbonyl)phenyl-2,5-dimethylbenzene-1-sulfonamide)
- 2111790-95-3(Cyclopentene, 4-[[1-(chloromethyl)cyclobutyl]methyl]-)
- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)
- 946199-25-3(2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide)
- 2172624-81-4(4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid)
- 885187-19-9((2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile)
- 19755-32-9(1-Propanamine, 3-(diphenylphosphinyl)-)




